The Piperazine-2-Carboxylic Acid Scaffold: A Foundation for Innovation
The Piperazine-2-Carboxylic Acid Scaffold: A Foundation for Innovation
An In-Depth Technical Guide to the Chemical Properties and Applications of Piperazine-2-carboxylic acid Dihydrochloride
Executive Summary: Piperazine-2-carboxylic acid dihydrochloride is a heterocyclic compound of significant interest to researchers and drug development professionals. As a bifunctional molecule, it incorporates the privileged piperazine scaffold, known for its prevalence in marketed drugs, with a reactive carboxylic acid moiety. This guide provides a comprehensive technical overview of its core chemical and physical properties, synthesis strategies with a focus on stereochemistry, key chemical reactivities, and modern analytical characterization protocols. Furthermore, it explores its practical applications as a versatile building block in medicinal chemistry and materials science, while also detailing essential safety and handling procedures. The insights herein are designed to equip scientists with the foundational knowledge required to effectively utilize this valuable chemical entity in their research and development endeavors.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. Piperazine-2-carboxylic acid, by incorporating a carboxylic acid group, introduces a key point for chemical modification and chiral complexity. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for a multitude of synthetic applications.[1][2] This guide delves into the specific attributes that make this compound a versatile and powerful tool in the laboratory.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in experimental work. The dihydrochloride salt form significantly influences its characteristics, particularly its solubility and behavior in solution.
| Property | Value | Source(s) |
| CAS Number | 3022-15-9 | [3][4] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ (or C₅H₁₀N₂O₂ · 2HCl) | [3][4][5] |
| Molecular Weight | 203.07 g/mol | [3] |
| Appearance | White to yellow crystalline powder or chunks | [3][6] |
| Melting Point | ~265 °C (with decomposition) | [3] |
| Water Solubility | Soluble | [3] |
| pKa Values (25°C) | pK₁: 1.5, pK₂: 5.41, pK₃: 9.53 | [3] |
Expert Insight: The three distinct pKa values are of critical importance.[3] They correspond to the deprotonation of the carboxylic acid (pK₁), followed by the two protonated nitrogen atoms of the piperazine ring. This behavior dictates the compound's net charge at a given pH, which is a crucial parameter for designing reaction conditions, purification strategies (like ion-exchange chromatography), and for understanding its potential interactions in biological systems.
Synthesis and Stereochemical Control
While commercially available as a racemate, the synthesis of enantiomerically pure forms of piperazine-2-carboxylic acid is often required for pharmaceutical development, where single enantiomers typically exhibit the desired biological activity.
Racemic Synthesis and Chiral Resolution
A robust two-step process has been developed that begins with a readily available starting material and employs a biocatalytic resolution to achieve high enantiopurity.[7][8]
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Heteroaromatic Hydrogenation: Pyrazine-2-carboxamide is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst in an aqueous medium. This step efficiently reduces the pyrazine ring to yield racemic piperazine-2-carboxamide.[7]
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Enzymatic Chiral Resolution: The racemic amide is then subjected to an aminopeptidase enzyme, such as one from Aspergillus oryzae (LAP2). The enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-piperazine-2-carboxylic acid, leaving the (R)-amide largely unreacted.[7][8]
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Isolation: The final (S)-acid can then be isolated and crystallized as its dihydrochloride salt.[7]
The choice of water as a solvent for the hydrogenation step is a key process advantage, as it aligns with green chemistry principles and provides the product in a solution suitable for the subsequent enzymatic step without requiring solvent exchange.[7]
Key Chemical Reactivity
The utility of piperazine-2-carboxylic acid dihydrochloride as a building block stems from the distinct reactivity of its three functional groups: the carboxylic acid and the two piperazine nitrogen atoms.
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Carboxyl Group Chemistry: The carboxylic acid is the most common site for modification. It can be readily converted into an amide via coupling with a primary or secondary amine. This reaction is typically mediated by standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often with an additive like 4-(Dimethylamino)pyridine (DMAP) to facilitate the reaction.[9] This is a cornerstone reaction for incorporating the scaffold into larger molecules.
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N-Functionalization: The piperazine nitrogens are nucleophilic and can undergo reactions such as N-acylation, N-alkylation, and reductive amination. The relative reactivity of the two nitrogens can be influenced by steric hindrance and the protecting groups used. For selective functionalization, protection-deprotection strategies are often employed, using common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[10]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of piperazine-2-carboxylic acid dihydrochloride and its derivatives.
| Technique | Purpose & Key Insights |
| NMR Spectroscopy | ¹H & ¹³C NMR: Confirms the core carbon-hydrogen framework. In D₂O, exchangeable protons (NH, OH) will not be observed. The chemical shifts of the piperazine protons provide information about the ring conformation. Expert Insight: Temperature-dependent NMR can reveal the dynamics of the molecule in solution, including the interconversion between different chair conformations of the piperazine ring and restricted rotation around newly formed amide bonds in derivatives.[11] |
| Mass Spectrometry | High-Resolution MS (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition (molecular formula).[9] Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.[2] |
| Chromatography | HPLC: Used to assess purity. A reverse-phase method (e.g., C18 column) with a buffered mobile phase is typically effective. Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of stereochemically pure samples after chiral resolution.[7] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups, such as the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and N-H bends associated with the amine salt.[12] |
Applications in Research and Development
The unique structural features of piperazine-2-carboxylic acid dihydrochloride make it a valuable starting material in diverse scientific fields.
Medicinal Chemistry Scaffold
It serves as a crucial building block in the synthesis of a wide range of bioactive molecules.[1]
-
Anti-inflammatory Agents: It has been used to synthesize potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[9]
-
CNS Drug Candidates: The broader piperazine scaffold is a well-established component of drugs targeting the central nervous system, including anti-anxiety and anti-depressant medications.[1]
Advanced Materials Science
The compound's reactive amine and carboxyl groups are ideal for functionalizing other materials.
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CO₂ Capture: Piperazine-2-carboxylic acid has been successfully grafted onto biopolymers. The resulting material contains highly reactive amine groups that can effectively adsorb CO₂, demonstrating its potential use in carbon capture technologies.[12] The modified biopolymer was shown to be thermally stable up to 190 °C.[12]
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